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These application notes provide a detailed protocol for the synthesis of Cy5-labeled RNA
probes using in vitro transcription. The inclusion of Cy5-UTP in the transcription reaction allows
for the generation of fluorescently labeled RNA suitable for a variety of molecular biology
applications, including fluorescence in situ hybridization (FISH), Northern blotting, and single-
molecule imaging.[1][2]

Introduction

In vitro transcription is a widely used technique to synthesize RNA molecules from a DNA
template. By incorporating fluorescently labeled nucleotides, such as Cy5-UTP, into the
reaction, it is possible to produce RNA probes that can be visualized and tracked. Cy5 is a
fluorescent dye that emits in the far-red spectrum, offering the advantage of lower background
fluorescence in many biological samples.[3][4] This protocol details the steps for efficient in
vitro transcription of Cy5-labeled RNA using T7 RNA Polymerase.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical Cy5-UTP in vitro
transcription reaction. Note that optimal conditions may vary depending on the specific
template and application.
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Parameter

Recommended
Value/Range

Notes

DNA Template Input

0.5-1.0ug

Linearized plasmid or PCR

product with a T7 promoter.[1]
[51[6]

UTP:Cy5-UTP Ratio

2:1t0 3:1 (e.g., 0.2 mM UTP:

0.1 mM Cy5-UTP)

A 35% substitution of UTP with
Cy5-UTP is often
recommended for a good
balance between labeling
efficiency and transcript yield.
[1][5] The ratio can be
optimized for specific

applications.[1]

Final Nucleotide Concentration
(each of ATP, CTP, GTP)

2.5mM

Incubation Time

30 minutes to 4 hours

Shorter incubation (30 min) is
often sufficient, but longer
times (2-4 hours) may increase
yield for some templates.[1][6]
For short transcripts (<300 nt),
a longer incubation of 4 hours

is recommended.[2]

Incubation Temperature

37°C

Expected RNA Yield

~10 ug of labeled RNA per 1
ug of template DNA

Yield can vary based on

template quality and length.[7]

Labeling Efficiency (Dye/Base
Ratio)

Variable

Can be calculated using
absorbance measurements at
260 nm (for RNA) and 649 nm
(for Cyb5).

Experimental Protocol: Cy5-UTP In Vitro

Transcription
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This protocol is optimized for a 20 pL reaction volume.

Materials

e Linearized plasmid DNA or PCR product with a T7 promoter (0.5 - 1 pg/pL)
e Nuclease-free water

e 10x Transcription Buffer (e.g., 400 mM Tris-HCI pH 8.0, 80 mM MgClz, 20 mM spermidine,
250 mM NaCl)[8]

« 100 mM DTT[6]

e 10 mM ATP solution

e 10 mM CTP solution

e 10 mM GTP solution

e 10 mM UTP solution

e 5 mM Cy5-UTP solution[1]
e RNase Inhibitor (40 U/uL)
e T7 RNA Polymerase Mix

e DNase | (RNase-free)

* RNA purification kit (e.g., spin columns)

Procedure

o Template Preparation:

o Linearize plasmid DNA containing the sequence of interest downstream of a T7 promoter
using a restriction enzyme that generates blunt or 5-overhangs.
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o Purify the linearized template DNA by phenol/chloroform extraction and ethanol

precipitation or using a DNA purification kit to remove enzymes and salts.[2]

o Alternatively, a PCR product containing a T7 promoter can be used directly after

purification.[2]

o Resuspend the purified DNA template in nuclease-free water at a concentration of 0.5 - 1

HO/uL.[2]

o Reaction Setup:

o Thaw all reagents on ice or at room temperature as recommended by the manufacturer,

and briefly vortex and centrifuge to collect the contents.[1][6]

o Assemble the reaction at room temperature in the following order in a nuclease-free

microcentrifuge tube:

Component Volume for 20 pL Reaction  Final Concentration
Nuclease-free water to 20 uL
10x Transcription Buffer 2 uL 1x
100 mM DTT 2 UL 10 mM
10 mM ATP 0.5 uL 2.5 mM
10 mM CTP 0.5 uL 2.5 mM
10 mM GTP 0.5 pL 2.5mM
10 mM UTP 0.4 pL 0.2 mM
5 mM Cy5-UTP 0.2 yL 0.1 mM
DNA Template (0.5 pg/uL) 1L 25 ng/uL
RNase Inhibitor (40 U/uL) 1L 2 U/uL
T7 RNA Polymerase Mix 2 L
 Incubation:
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o Incubate the reaction mixture at 37°C for 30 minutes to 4 hours in the dark to prevent
photobleaching of the Cy5 dye.[1][6]

o DNase Treatment (Optional but Recommended):
o To remove the DNA template, add 1 pL of RNase-free DNase | to the reaction mixture.
o Incubate at 37°C for 15 minutes.[2]

o Purification of Cy5-labeled RNA:

o Purify the labeled RNA using an RNA cleanup kit with spin columns to remove
unincorporated nucleotides, proteins, and salts.[1][2] Follow the manufacturer's
instructions.

o Alternatively, the RNA can be purified by phenol/chloroform extraction followed by ethanol
precipitation.[2]

e Quantification and Storage:

o Determine the concentration of the purified Cy5-labeled RNA by measuring the
absorbance at 260 nm (A260). An A260 of 1 corresponds to approximately 40 pg/mL of
single-stranded RNA.[1]

o To estimate the labeling efficiency, measure the absorbance at the excitation maximum of
Cy5 (around 649 nm). The dye-to-base ratio can then be calculated.[5] A correction factor
should be applied to the A260 reading to account for the absorbance of Cy5 at 260 nm.[5]

o Store the purified Cy5-labeled RNA at -80°C.

Experimental Workflow and Diagrams

The overall workflow for generating Cy5-labeled RNA probes is depicted below.
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Click to download full resolution via product page
Caption: Workflow for Cy5-UTP in vitro transcription.

This detailed protocol and the accompanying information should enable researchers to
successfully produce high-quality Cy5-labeled RNA probes for their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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